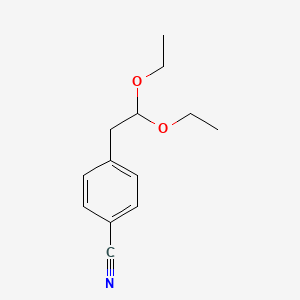

![molecular formula C18H22N4O3 B3009197 1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097857-60-6](/img/structure/B3009197.png)

1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

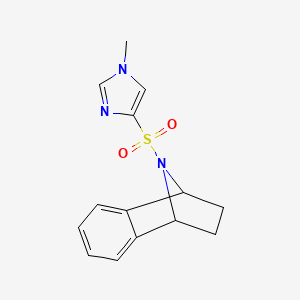

The compound seems to be a complex organic molecule that contains several functional groups, including a benzopyran, pyrrolidine, and triazole . Benzopyran is a polycyclic organic compound that consists of a benzene ring fused to a pyran ring . Pyrrolidine is a cyclic amine, and triazole is a class of five-membered ring compounds with three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and their arrangement in the molecule .Scientific Research Applications

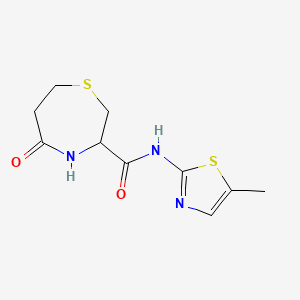

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

The core structure of this compound, particularly the 3,4-dihydro-2H-1-benzopyran moiety, is reminiscent of coumarin derivatives which are known for their pharmacological activities . This suggests potential applications in the synthesis of therapeutic agents, where modifications of the compound could lead to the development of new drugs with anticoagulant, antimicrobial, or anti-inflammatory properties.

Pharmacology: Drug Design and Discovery

In pharmacology, the triazole ring present in the compound is a feature of interest due to its mimicry of the peptide bond and its stability. This makes the compound a candidate for drug design, where it could be used as a scaffold for creating new molecules that interact with biological targets, potentially leading to the discovery of novel medications .

Biochemistry: Enzyme Inhibition Studies

The unique combination of a pyrrolidinyl substituent and a benzopyran ring system may offer competitive or non-competitive inhibition of certain enzymes. This compound could be used in biochemical assays to study enzyme kinetics and understand the mechanism of action of potential inhibitors .

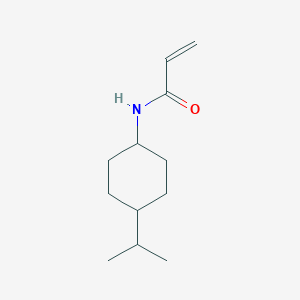

Organic Synthesis: Building Block for Complex Molecules

Due to its complex structure, this compound can serve as a versatile building block in organic synthesis. Its multiple reactive sites allow for a variety of chemical reactions, enabling the construction of more complex molecules for materials science or further pharmaceutical research .

Analytical Chemistry: Chromatography and Spectroscopy Standards

The compound’s distinct chemical structure could make it suitable as a standard in chromatographic and spectroscopic methods. It could be used to calibrate instruments or as a reference compound in the qualitative and quantitative analysis of similar structures .

Chemical Biology: Probe for Molecular Interactions

In chemical biology, the compound could be utilized as a molecular probe. Its structural features might allow it to bind selectively to certain proteins or nucleic acids, helping to elucidate biological pathways and molecular interactions within cells .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-12-14-10-22(20-19-14)15-8-9-21(11-15)18(23)17-7-6-13-4-2-3-5-16(13)25-17/h2-5,10,15,17H,6-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVCCAJKKSWJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CCC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole | |

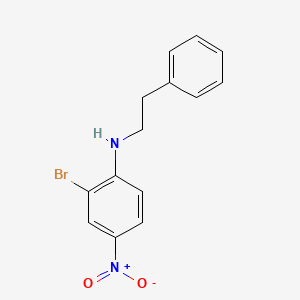

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)